

An In-depth Technical Guide to BP Fluor 350 Picolyl Azide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BP Fluor 350 picolyl azide*

Cat. No.: *B15553523*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 350 picolyl azide is a blue-fluorescent probe that serves as a critical tool for the precise labeling of biomolecules.[1][2][3][4][5][6] This reagent is particularly valuable in the fields of chemical biology, drug discovery, and proteomics for the detection and visualization of alkyne-modified proteins, nucleic acids, and other cellular components. Its core structure is based on a coumarin dye, which imparts favorable photophysical properties.[7] BP Fluor 350 is spectrally equivalent to Alexa Fluor 350, offering a robust and reliable fluorescent signal for a variety of applications.[3][8] The defining feature of this molecule is the incorporation of a picolyl azide moiety, which significantly enhances the efficiency of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This allows for the use of lower copper concentrations, which is highly advantageous for cellular studies where copper toxicity is a concern.[9][10]

Core Chemical and Physical Properties

The fundamental characteristics of **BP Fluor 350 picolyl azide** are summarized below, providing a comprehensive overview of its key attributes.

Property	Value	Reference(s)
Molecular Formula	C ₂₁ H ₂₁ N ₇ O ₇ S	[4]
Molecular Weight	515.5 g/mol	[4][5]
Appearance	Grey to yellow solid	[9]
Solubility	Water, DMSO, DMF	[4][9]
Storage Conditions	-20°C, desiccated	[4][9]

Spectroscopic Profile

The spectroscopic properties of a fluorophore are paramount for its application in fluorescence-based assays. **BP Fluor 350 picolyl azide** exhibits an excitation maximum in the ultraviolet range and emits in the blue region of the visible spectrum.

Spectroscopic Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	346 nm	[4]
Emission Maximum (λ_{em})	445 nm	[4]
Molar Extinction Coefficient (ϵ)	19,000 cm ⁻¹ M ⁻¹	[4][9]
Quantum Yield (Φ)	~0.24*	[11]
Spectrally Similar Dyes	Alexa Fluor® 350, CF® 350, DyLight 350, AMCA	[9]

*Note: The quantum yield is reported for Alexa Fluor 350, which is spectrally and structurally equivalent to the BP Fluor 350 dye.[3][8]

Chemical Reactivity and Applications

BP Fluor 350 picolyl azide is a versatile tool for bioconjugation, primarily through "click chemistry" reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common application, where the azide group of **BP Fluor 350 picolyl azide** reacts with a terminal alkyne-modified biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage. The picolyl group enhances this reaction by chelating copper ions, thereby increasing the effective concentration of the catalyst at the reaction site.^{[9][10]} This leads to faster reaction kinetics and allows for a significant reduction in the required copper concentration, which is crucial for maintaining cell viability in live-cell imaging experiments.^{[9][10]}

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): **BP Fluor 350 picolyl azide** can also react with strained cyclooctynes, such as dibenzocyclooctyne (DBCO), in a copper-free click chemistry reaction.^{[4][5][6]} This is particularly useful for applications where the presence of copper is completely undesirable.

Experimental Protocols

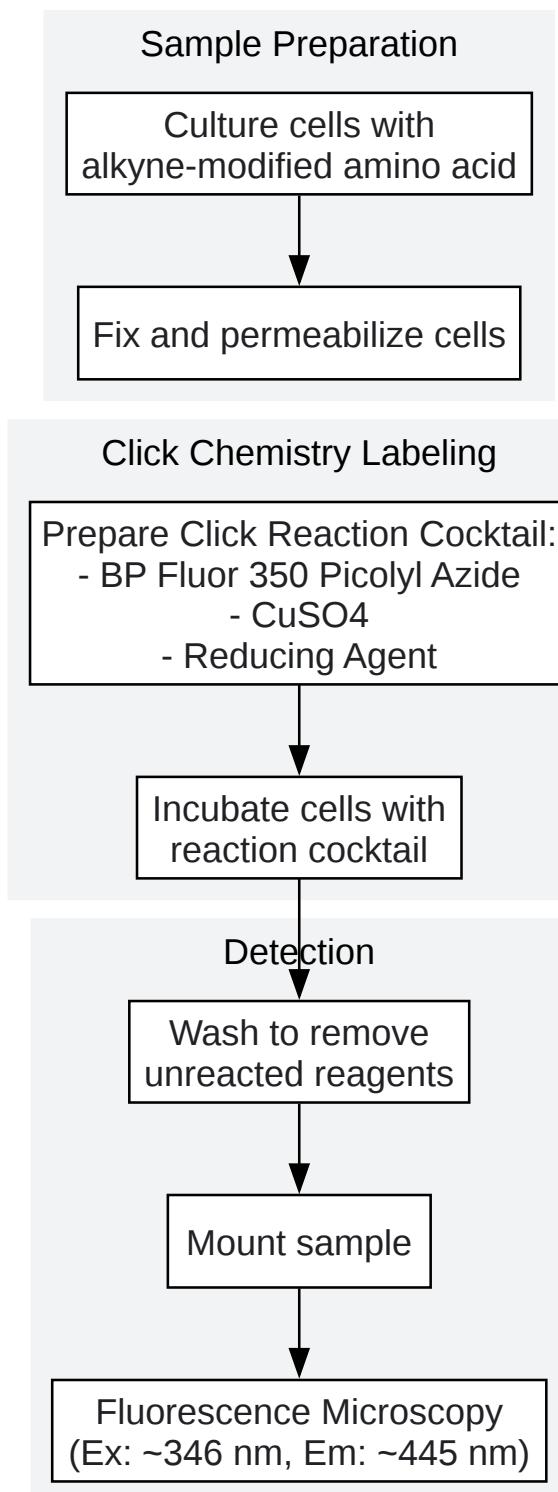
General Protocol for Labeling Alkyne-Modified Proteins in Fixed Cells

This protocol provides a general workflow for the fluorescent labeling of proteins that have been metabolically or enzymatically modified to contain an alkyne group.

Materials:

- **BP Fluor 350 picolyl azide**
- Anhydrous DMSO
- Copper(II) sulfate (CuSO₄)
- Reducing agent (e.g., sodium ascorbate or THPTA)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Wash buffer (e.g., PBS with 1% BSA)
- Cells cultured on coverslips with alkyne-modified proteins

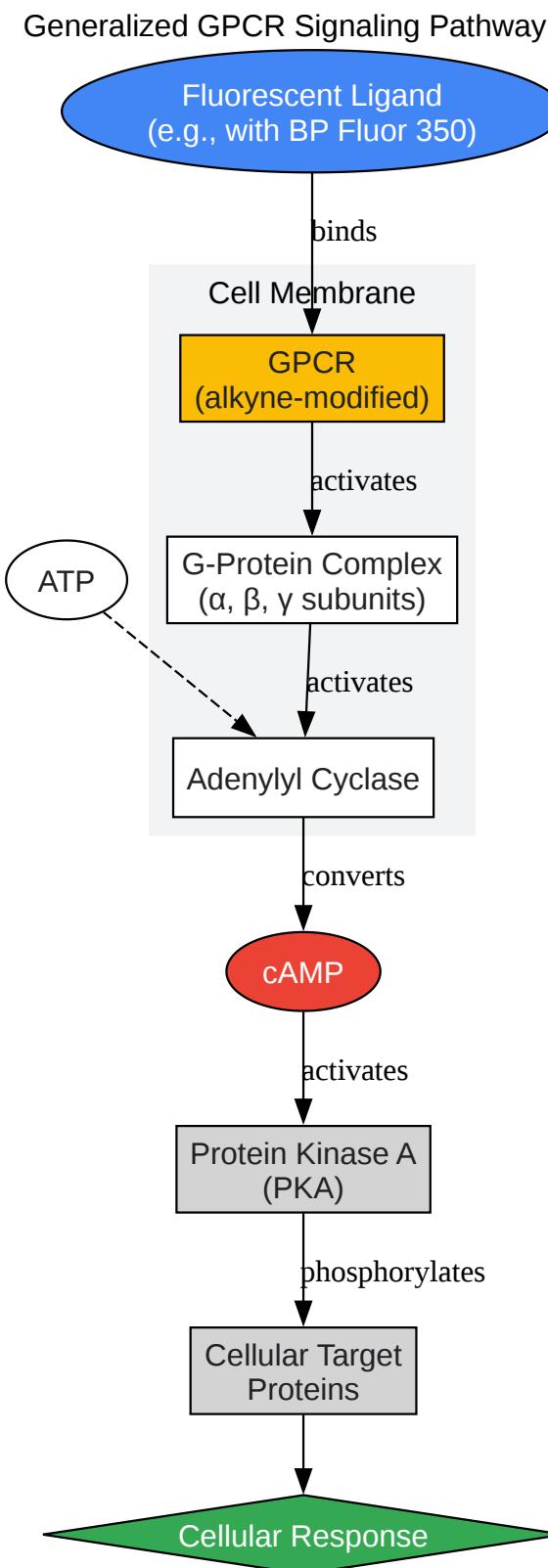
Procedure:


- Cell Fixation and Permeabilization:
 - Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Preparation of Click Chemistry Reaction Cocktail:
 - Prepare a 10 mM stock solution of **BP Fluor 350 picolyl azide** in anhydrous DMSO.
 - Prepare a 100 mM stock solution of CuSO₄ in deionized water.
 - Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
 - For a 1 mL reaction cocktail, combine the following in order:
 - 974 µL of PBS
 - 10 µL of 10 mM **BP Fluor 350 picolyl azide** stock solution (final concentration: 100 µM)
 - 10 µL of 100 mM CuSO₄ stock solution (final concentration: 1 mM)
 - 6 µL of 500 mM sodium ascorbate stock solution (final concentration: 3 mM)
 - Vortex the solution briefly to mix.
- Labeling Reaction:
 - Remove the wash buffer from the cells.
 - Add the click chemistry reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

- Wash the cells three times with PBS containing 1% BSA.
- Imaging:
 - Mount the coverslips onto microscope slides with an appropriate mounting medium.
 - Image the cells using a fluorescence microscope with excitation and emission filters suitable for BP Fluor 350 (e.g., DAPI filter set).

Visualizations

Experimental Workflow for Protein Labeling


Experimental Workflow for Protein Labeling with BP Fluor 350 Picolyl Azide

[Click to download full resolution via product page](#)

Caption: Workflow for labeling alkyne-modified proteins in cells.

Conceptual Signaling Pathway Visualization

While specific signaling pathways elucidated using **BP Fluor 350 picolyl azide** are not extensively documented in the literature, a common application of such fluorescent probes is in the study of G-protein coupled receptor (GPCR) signaling. The following diagram illustrates a generalized GPCR signaling cascade that could be investigated using fluorescently labeled components.

[Click to download full resolution via product page](#)

Caption: A conceptual GPCR signaling cascade.

Conclusion

BP Fluor 350 picolyl azide is a high-performance fluorescent probe that offers significant advantages for the labeling and visualization of biomolecules. Its enhanced reactivity in copper-catalyzed click chemistry, combined with its favorable spectroscopic properties, makes it an invaluable tool for researchers in cell biology, proteomics, and drug discovery. The ability to perform robust labeling under biocompatible conditions opens up new avenues for studying complex biological processes in living systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. BP Fluor 350, Alexa Fluor 350 equivalent | BroadPharm [broadpharm.com]
- 4. BP Fluor 350 Picolyl Azide, 2644752-83-8 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BP Fluor 350 Azide, 2644752-84-9 | BroadPharm [broadpharm.com]
- 7. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 8. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Alexa Fluor® 350 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to BP Fluor 350 Picolyl Azide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15553523#bp-fluor-350-picolyl-azide-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com